tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
Overview
Description
Tert-Butyl (5-methoxy-2-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C12H16N2O5 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-Butyl (5-methoxy-2-nitrophenyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. A notable example is its use in the synthesis of omisertinib (AZD9291), a medication used for treating certain types of lung cancer. Zhao et al. (2017) developed a rapid synthetic method for a related compound, demonstrating its significance in medicinal chemistry (Bingbing Zhao, Yuping Guo, Z. Lan, & Shan Xu, 2017).
Nitration and Acylation Reactions
Research by Fischer and Woderer (1976) explored the nitration of p-tert-butyltoluene in acetic anhydride, leading to various nitro compounds. This study illustrates the broader chemical context of tert-butyl carbamates in facilitating significant organic reactions (Alfred Fischer & Rolf Woderer, 1976).
Applications in Organic Synthesis
Tert-Butyl carbamates, including this compound, are often employed as intermediates in organic synthesis. Kondo et al. (1997) demonstrated their use in the synthesis of indoles with oxygen-bearing substituents, highlighting their versatility in the preparation of complex organic molecules (Y. Kondo, S. Kojima, & T. Sakamoto, 1997).
Directed Lithiation and Substitution Reactions
Smith et al. (2013) investigated the directed lithiation of tert-butyl carbamates. Their study emphasizes the use of these compounds in lithiation and subsequent substitution reactions, crucial for the development of various chemically modified molecules (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).
Role in the Synthesis of Water-Soluble Stable Radicals
Marx and Rassat (2002) explored the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a highly water-soluble stable free radical. This research indicates the potential of tert-butyl carbamates in creating stable, water-soluble compounds for various applications (L. Marx & A. Rassat, 2002).
Crystal Structure Analysis
The study of tert-butyl carbamate derivatives also extends to crystallography. Baillargeon et al. (2017) analyzed the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamates. Their work contributes to the understanding of molecular interactions and bonding in solid-state chemistry (P. Baillargeon, T. Rahem, Édouard Caron-Duval, J. Tremblay, Cloé Fortin, Étienne Blais, Victor Fan, D. Fortin, & Y. Dory, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it include H302, which indicates that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
tert-butyl N-(5-methoxy-2-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-9-7-8(18-4)5-6-10(9)14(16)17/h5-7H,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYXAKCOMRSREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436712 | |
Record name | tert-Butyl (5-methoxy-2-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185428-55-1 | |
Record name | tert-Butyl (5-methoxy-2-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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